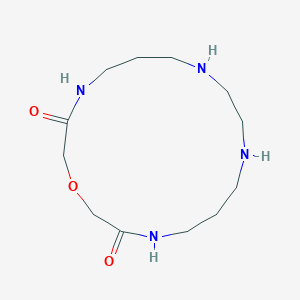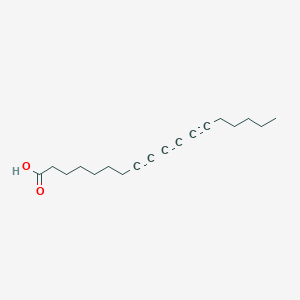
8,10,12-Octadecatriynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,10,12-Octadecatriynoic acid is a polyunsaturated fatty acid with a unique structure characterized by three triple bonds located at the 8th, 10th, and 12th carbon positions. This compound is part of the broader family of octadecatrienoic acids, which are known for their diverse biological activities and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,10,12-Octadecatriynoic acid typically involves the use of alkyne metathesis or other advanced organic synthesis techniques. One common method includes the coupling of appropriate alkyne precursors under specific catalytic conditions to form the desired triple bonds at the specified positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8,10,12-Octadecatriynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.
Substitution: Halogenation or other substitution reactions can introduce different functional groups at the triple bond positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
8,10,12-Octadecatriynoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8,10,12-Octadecatriynoic acid involves its interaction with cellular membranes and enzymes. The triple bonds in its structure allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for various enzymes, leading to the production of bioactive metabolites that influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Linolenic acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th positions.
γ-Linolenic acid: Another polyunsaturated fatty acid with double bonds at the 6th, 9th, and 12th positions.
Punicic acid: Contains conjugated double bonds at the 9th, 11th, and 13th positions.
Uniqueness
8,10,12-Octadecatriynoic acid is unique due to its triple bond configuration, which imparts distinct chemical and physical properties compared to other polyunsaturated fatty acids. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
203399-13-7 |
|---|---|
Formule moléculaire |
C18H24O2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
octadeca-8,10,12-triynoic acid |
InChI |
InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,12-17H2,1H3,(H,19,20) |
Clé InChI |
ZRDMQHHJJMWDNV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC#CC#CC#CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


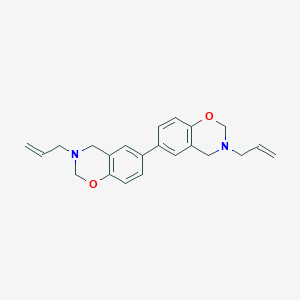
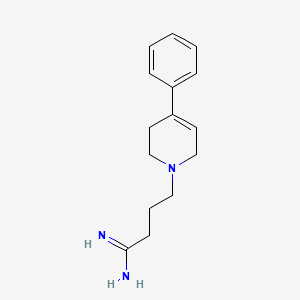
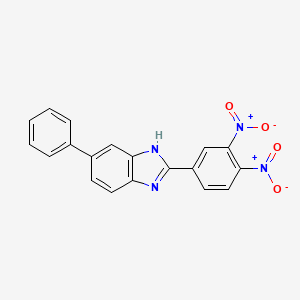
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
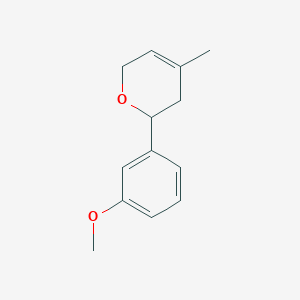
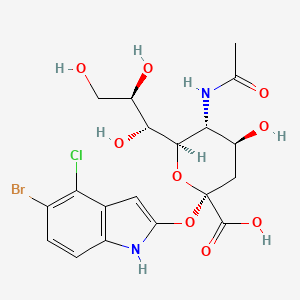
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
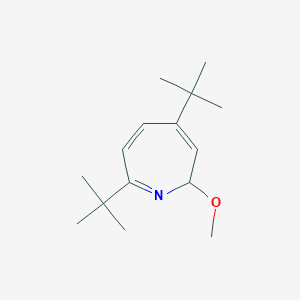

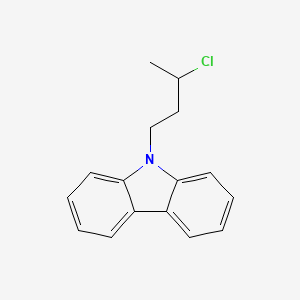
![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
![4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride](/img/structure/B15166130.png)
